tert-Butyl acryloylcarbamate

Description

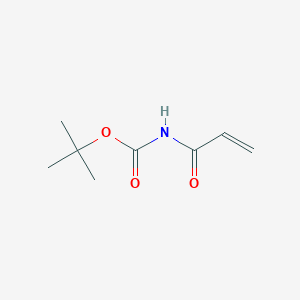

tert-Butyl acryloylcarbamate is a carbamate derivative characterized by a tert-butyl group and an acryloyl substituent (CH₂=CHCO−). The acryloyl moiety introduces a reactive α,β-unsaturated carbonyl system, making the compound valuable in polymer chemistry, crosslinking reactions, and as a Michael acceptor in organic synthesis. Its molecular formula is C₈H₁₃NO₃ (molecular weight: 171.20 g/mol).

Properties

CAS No. |

103223-89-8 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

tert-butyl N-prop-2-enoylcarbamate |

InChI |

InChI=1S/C8H13NO3/c1-5-6(10)9-7(11)12-8(2,3)4/h5H,1H2,2-4H3,(H,9,10,11) |

InChI Key |

ZLJZBJSVDATEGJ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(=O)C=C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)C=C |

Synonyms |

Carbamic acid, (1-oxo-2-propenyl)-, 1,1-dimethylethyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of t-butyl N-acryloylcarbamate typically involves the reaction of tert-butyl carbamate with acryloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of t-butyl N-acryloylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity.

Chemical Reactions Analysis

Deprotection of the tert-Butyl Group

The tert-butyl carbamate group can be cleaved under acidic or radical conditions:

Acidic Hydrolysis

-

Mechanism : Protonation of the carbamate oxygen, followed by elimination of isobutylene and CO₂ to yield acryloylamide .

Radical-Mediated Cleavage

-

Reagents : Magic Blue (tris-4-bromophenylamminium radical cation) with triethylsilane .

-

Conditions : Mild, room-temperature deprotection with 85–92% yields .

Example Reaction :

Hydrolysis of the Carbamate Moiety

Under basic conditions, the carbamate undergoes hydrolysis to form acryloylurea derivatives:

Conditions :

Mechanistic Pathway :

-

Hydroxide attack at the carbonyl carbon.

-

Cleavage of the C–O bond, releasing tert-butanol.

Polymerization via the Acryloyl Group

The acryloyl double bond participates in radical polymerization, forming polyacrylamide derivatives:

Initiation :

-

Conditions : 60–80°C in inert solvents (e.g., THF).

Example :

Key Data :

Nucleophilic Additions to the Acryloyl Group

The α,β-unsaturated carbonyl system undergoes Michael additions:

Reagents :

-

Nucleophiles : Thiols, amines, or Grignard reagents.

Example :

Conditions :

Stability and Storage Considerations

Scientific Research Applications

t-Butyl N-acryloylcarbamate has several applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.

Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of t-butyl N-acryloylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The acryloyl group can undergo polymerization or other reactions, allowing for the synthesis of complex molecules. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl acryloylcarbamate with structurally related tert-butyl carbamate derivatives from the provided evidence. Key parameters include substituent effects, molecular properties, stability, and applications.

Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives

Note: Acryloyl-containing compounds often require inhibitors (e.g., hydroquinone) to prevent polymerization during storage.

Key Findings:

Structural and Reactivity Differences: The acryloyl group in this compound confers higher reactivity compared to the hydroxymethyl (), biphenyl (), or azetidine () substituents in analogs. This reactivity enables applications in polymerization but necessitates stringent storage conditions. In contrast, tert-Butyl (2-(aminooxy)ethyl)carbamate () contains an aminooxyethyl group, which is nucleophilic and useful in oxime ligation or bioconjugation, diverging from the acryloyl derivative’s electrophilic nature.

Polar substituents (e.g., hydroxymethyl in ) enhance water solubility, whereas the acryloyl group may reduce it.

Stability and Handling :

- All analogs in the evidence exhibit stability under recommended conditions, but this compound’s α,β-unsaturated system likely requires stabilizers to prevent undesired polymerization—a consideration absent in the analogs .

However, explicit toxicological data for this compound remain undocumented in the provided evidence.

Applications :

- Analogs are restricted to R&D (), whereas this compound’s reactivity expands its utility to materials science (e.g., hydrogel synthesis) and targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.